2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol
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Overview
Description
2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group attached to one of the benzene rings and a phenylethanol group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol typically involves the reaction of 2-methoxybiphenyl with phenylethanol under specific conditions. One common method involves the use of a Grignard reagent, where 2-methoxybiphenyl is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl: This compound is similar in structure but contains a fluoromethoxy group instead of a methoxy group.
5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Another biphenyl derivative used in optoelectronic applications.
Uniqueness
2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol is unique due to its specific substitution pattern and the presence of both methoxy and phenylethanol groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H20O2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(2-methoxy-3-phenylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C21H20O2/c1-23-21-18(15-20(22)17-11-6-3-7-12-17)13-8-14-19(21)16-9-4-2-5-10-16/h2-14,20,22H,15H2,1H3 |
InChI Key |
OWFLTRZVWDNOFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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